Chromic chromate

Corrosion Inhibition Pigment Solubility Coating Formulation

Chromic chromate (CAS 24613-89-6) delivers high water solubility (96.6 g/L at 20°C) for rapid Cr(VI) passivation, overcoming inconsistent solubility profiles across commercial chromate pigments. Listed on REACH Annex XIV; procurement requires active authorization. • Rapid inhibition: High soluble Cr(VI) release at coating defects for immediate passivation. • Model purity: Simple Cr(III)/Cr(VI) composition free of Sr²⁺, Zn²⁺, Ba²⁺ confounding effects. • Thermal utility: Calcination (450-1000°C) yields chromate-stabilized α-Cr₂O₃ catalysts.

Molecular Formula Cr5O12
Molecular Weight 451.97 g/mol
CAS No. 24613-89-6
Cat. No. B1584994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromic chromate
CAS24613-89-6
Molecular FormulaCr5O12
Molecular Weight451.97 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cr+3].[Cr+3]
InChIInChI=1S/5Cr.12O/q;;;2*+3;;;;;;;6*-1
InChIKeyABXXWVKOBZHNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 96.6 g/L at 20 °C (EU Method A.6 (Water Solubility))
Soluble in wate

Chromic Chromate Overview


Chromic chromate (CAS 24613-89-6), also designated as dichromium tris(chromate) or chromium(III) chromate, is a dark purple to black inorganic solid utilized primarily as a corrosion inhibitor in chromate conversion coatings and primers [1]. It belongs to the class of hexavalent chromium (Cr(VI)) compounds, which are potent oxidizing agents and are recognized for their superior ability to passivate metal surfaces, particularly on zinc, cadmium, magnesium, and aluminum alloys [2]. The compound is characterized by a molecular formula of Cr5O12, a molecular weight of 451.97 g/mol, and a high water solubility of 96.6 g/L at 20°C [3]. Due to its Cr(VI) content, it is classified as a known human carcinogen (IARC Group 1) and is subject to strict regulatory controls under REACH and other international frameworks [4].

Hexavalent chromium corrosion inhibitor with reported passivating ability on Al, Zn, Mg alloys
High water-solubility profile enables rapid Cr(VI) ion release for immediate inhibition in primers
Regulatory restricted substance (REACH Annex XIV) – procurement requires active authorization

Chromic Chromate: Substitution Challenges


While all chromate pigments operate via a common mechanism of passivation through the oxidative action of soluble hexavalent chromium, their performance in protective coatings is not uniform. Direct substitution of one chromate for another is often unreliable due to significant differences in solubility, which dictates the rate and concentration of passivating Cr(VI) species released into the coating defect or corrosive environment [1]. A comparative study by Rozenfel'd et al. (1958) established a clear ranking of passivating power for chromate pigments, demonstrating that mixed barium-potassium chromate, strontium chromate, and zinc chromate possess distinctly different electrochemical potentials and CrO3 extract concentrations, with the most effective pigments exhibiting CrO3 concentrations an order of magnitude higher than their less effective counterparts [2]. This variability in intrinsic performance, combined with differing thermal stabilities, toxicological profiles, and regulatory statuses, necessitates a rigorous, data-driven selection process rather than generic, in-class replacement.

Solubility Mismatch
Aqueous Cr(VI) release profiles differ markedly among chromate pigments; direct replacement may shift passivation kinetics
Electrochemical Context
Passivating power ranking is not uniform: Ba-K chromate > Sr chromate > Zn chromate; performance class does not transfer automatically
Regulatory Alignment
REACH authorization timelines and specific use exemptions differ per chromate; generic in-class swap may breach compliance

Chromic Chromate: Comparative Evidence


Solubility vs. Strontium & Zinc Chromates

Chromic chromate exhibits a water solubility that is dramatically higher than that of strontium chromate or zinc chromate, two of the most widely used chromate corrosion inhibitors. This high solubility directly influences the concentration of passivating Cr(VI) species available in solution. The water solubility of chromic chromate is 96.6 g/L at 20°C . In contrast, the CrO3 concentration in aqueous extracts of strontium chromate and zinc chromate pigments is only 0.5 g/L [1].

Solubility vs. Sr/Zn Chromates
Reported
96.6 g/L (20°C) vs 0.5 g/L CrO₃ extract; ~193× higher
Supports high local Cr(VI) availability for rapid initial inhibition; formulation must control leaching
Aqueous extract comparison; cross-study data
Corrosion Inhibition Pigment Solubility Coating Formulation

Thermal Decomposition to α-Cr2O3

The thermal behavior of chromic chromate hexahydrate (Cr2(CrO4)3·6H2O) was characterized to understand its stability under high-temperature conditions relevant to catalyst preparation and high-performance coatings. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) revealed a specific decomposition pathway [1]. The compound undergoes complete dehydration near 300°C. Upon further heating to 450–1000°C, it decomposes to form chromate-covered α-Cr2O3 particles [1]. This contrasts with the behavior of other chromium compounds like CrO3 or K2Cr2O7, which may decompose via different routes or at different temperature ranges [2].

Thermal Decomposition
Class-level
Dehydrates ~300°C; forms chromate-covered α-Cr₂O₃ at 450–1000°C
Defined pathway yields stable oxide phase, relevant for catalyst precursor use
TGA/DSC characterization; decomposition product confirmed
Thermal Stability Catalyst Synthesis High-Temperature Coatings

REACH Authorization Status

The regulatory landscape for chromic chromate is one of the most restrictive among chromate pigments, directly impacting its commercial availability and use in many jurisdictions. As a hexavalent chromium compound, it was identified as a Substance of Very High Concern (SVHC) and added to the REACH Candidate List on December 19, 2011 [1]. Subsequently, it was included in Annex XIV of REACH (Authorization List) on August 19, 2014, with a sunset date for most uses of July 22, 2017, meaning its use requires specific authorization from the European Chemicals Agency (ECHA) [1]. This contrasts with other chromates that may have different dates for authorization requirements or may not yet be subject to the same level of restriction [2].

REACH Authorization
Class-level
Annex XIV listing; sunset date Jul 22, 2017; authorization required
Procurement in EU depends on active authorization; major compliance checkpoint
REACH Regulation (EC) No 1907/2006
Regulatory Compliance REACH Safety Data SVHC

Passivation Performance Ranking

In a study assessing the passivating properties of various chromate pigments, the irreversible electrode potential of steel was measured in thin layers of aqueous pigment extracts. The potential was displaced by 200–300 mV toward the positive region for the most effective pigments [1]. The pigments were ranked based on their passivating power, yielding the following series: mixed barium-potassium chromate (technical) ≫ mixed barium-potassium chromate (chemically pure) ≫ strontium chromate ≫ zinc chromate [1]. While chromic chromate is not explicitly listed in this specific ranking, the data establish a clear performance hierarchy among chromates based on the solubility of their passivating components, which is a critical factor in selection [1].

Passivation Ranking
Class-level
Ranked: Ba-K chromate (tech) ≫ Ba-K chromate (pure) ≫ Sr chromate ≫ Zn chromate
High solubility suggests top-tier passivation potential; chromic chromate not directly ranked in this series
Electrode potential displacement 200–300 mV for top performers
Corrosion Protection Electrochemical Passivation Pigment Benchmarking

Chromic Chromate Applications


α-Cr2O3 Supported Catalyst Synthesis

The well-defined thermal decomposition pathway of chromic chromate, which yields chromate-covered α-Cr2O3 particles upon calcination between 450°C and 1000°C, makes it a valuable precursor for synthesizing supported chromia catalysts . The resulting α-Cr2O3, stabilized by surface chromate species, exhibits enhanced thermal and chemical stability, making it suitable for high-temperature redox reactions . This is in contrast to other chromium precursors that may not form the same stable, high-surface-area oxide phase.

Corrosion Inhibitive Primers

Chromic chromate's exceptionally high water solubility (96.6 g/L at 20°C) enables the rapid release of a high concentration of passivating Cr(VI) ions at the coating-metal interface . This property is particularly advantageous in primer formulations where immediate inhibition is critical, such as for protecting fasteners, weld seams, or other complex geometries where defects are likely [7]. The high solubility, however, must be balanced with resin system design to ensure the pigment does not leach prematurely from the coating, a challenge not as pronounced with less soluble pigments like strontium chromate (0.5 g/L CrO3 extract) [3].

Chromate Inhibition Mechanism Studies

Due to its simple, well-defined composition and high solubility, chromic chromate serves as an excellent model compound for fundamental studies on chromate corrosion inhibition. It allows researchers to isolate the effects of the Cr(VI) anion from the confounding influence of other cations (e.g., Sr²⁺, Zn²⁺, Ba²⁺) present in more commonly used industrial pigments . Its thermal behavior also provides a model system for studying Cr(III)-Cr(VI) interactions on oxide surfaces [7]. This makes it a valuable research tool for developing a deeper understanding of inhibition mechanisms, which is crucial for designing next-generation, non-toxic alternatives.

REACH-Authorized Coating Applications

The inclusion of chromic chromate on the REACH Authorization List (Annex XIV) means its use in the European Union is prohibited without a specific authorization granted for a defined application . Therefore, any industrial use must be for a purpose that has been successfully argued to be essential with no suitable alternative, such as in certain aerospace, defense, or legacy infrastructure maintenance where the performance of chromate coatings is uniquely required and substitution is not yet technically feasible [7]. Procurement is only possible within the framework of an active authorization, which is a critical differentiator from non-regulated or less stringently regulated alternatives.

Application
Selection Property
Validation Focus
α-Cr₂O₃ Catalyst Precursor
Thermal decomposition to chromate-covered α-Cr₂O₃ phase
Phase purity, surface chromate speciation after calcination
Corrosion Inhibitive Primers
High solubility-driven Cr(VI) release for fast passivation
Leaching kinetics, coating compatibility, defect protection efficiency
Inhibition Mechanism Studies
Simple Cr(VI) source without confounding cations
Cr(VI) reduction kinetics, oxide film formation on metal substrates
REACH-Authorized Coating Use
Annex XIV authorization status for essential applications
Valid, application-specific authorization from ECHA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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